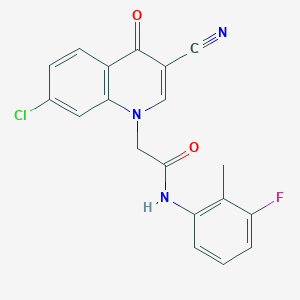
2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H13ClFN3O2 and its molecular weight is 369.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Potential Uses in Various Fields
Analgesic and Anti-Inflammatory Activities : The synthesis of novel quinazolinyl acetamides, including derivatives similar to the specified compound, has been explored for potential analgesic and anti-inflammatory activities. A study found that certain compounds in this group exhibited significant analgesic and anti-inflammatory effects, comparable to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).
Antimalarial Activity : Research into quinoline derivatives, closely related to the specified compound, has shown promising antimalarial properties. These compounds demonstrated excellent activity against resistant strains of malaria parasites and were effective in primate models, suggesting potential for clinical trials (Werbel et al., 1986).
Anticancer Applications : The compound is a key intermediate in synthesizing selective epidermal growth factor receptor (EGFR) kinase inhibitors. These inhibitors are crucial in developing anticancer drugs, highlighting the compound's relevance in cancer research (Jiang et al., 2011).
Antibacterial Properties : Research has also explored derivatives of similar quinoline compounds for their antibacterial properties. Though some showed no significant in vitro activity, the exploration indicates potential applications in developing new antibacterial agents (Rádl et al., 1991).
Antimicrobial and Anticancer Potential : Synthesized derivatives of quinazolinyl acetamides have been evaluated for in vitro antimicrobial and anticancer activities, further supporting the compound's potential in medicinal chemistry (Mehta et al., 2019).
Potential in PET Imaging : Compounds similar to the specified chemical have been used in PET imaging studies, particularly in evaluating ligands in the brain and imaging of translocator protein in infarcted rat brains. This suggests potential applications in neuroimaging and studying brain disorders (Yui et al., 2010).
Role in Synthesis of Antihistaminics : The compound's derivatives have been synthesized for potential H1-antihistaminic activity, indicating a role in developing allergy treatments (Rao & Reddy, 1994).
Propiedades
IUPAC Name |
2-(7-chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2/c1-11-15(21)3-2-4-16(11)23-18(25)10-24-9-12(8-22)19(26)14-6-5-13(20)7-17(14)24/h2-7,9H,10H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPYGKANQFHWSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)CN2C=C(C(=O)C3=C2C=C(C=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
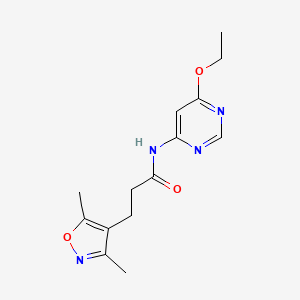
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2415759.png)
![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)
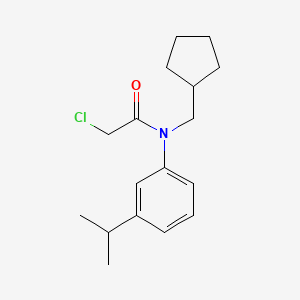
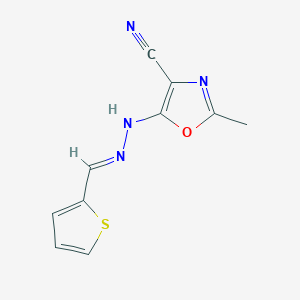
![1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2415764.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2415765.png)
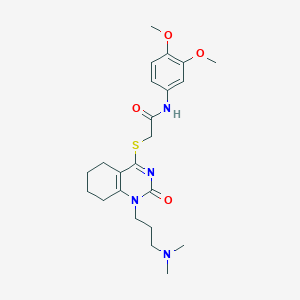

![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)
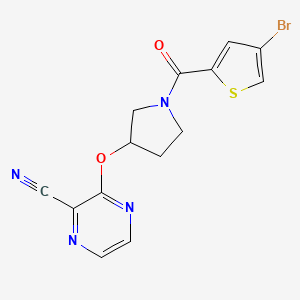

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)
